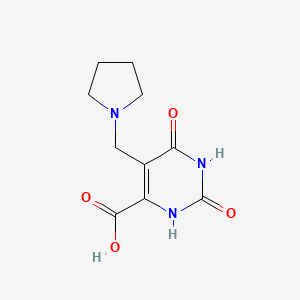
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, due to its complex structure, is significant in the synthesis and study of cyclic and heterocyclic compounds. For instance, cyclic amines such as pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, a process that highlights the functional versatility of pyrrolidine derivatives in synthesizing conjugated azomethine ylides followed by electrocyclization and potential tautomerization to produce ring-fused pyrrolines, which can be further oxidized or reduced (Kang et al., 2015).
Antioxidant Properties
Research into pyridopyrimidine derivatives, structurally similar to the given compound, has demonstrated notable antioxidant properties. These compounds, synthesized through reactions involving arylidene derivatives of pyruvic acid, exhibit DPPH free radical scavenging, ORAC, and potential for electrochemical oxidation, suggesting their utility in medicinal chemistry as antioxidants (Quiroga et al., 2016).
Catalytic Applications
The derivative's structural motif is integral to the development of catalytic agents, such as pyridodipyrimidines that function as NAD(P)+ models. These compounds catalyze the oxidation of alcohols to carbonyl compounds under neutral conditions, demonstrating high turnover numbers and stability. This aspect underscores the potential of pyrimidine derivatives in catalytic chemistry, particularly for sustainable and efficient synthesis processes (Yoneda et al., 1981).
Biological Activity
The structure of 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is reflective of pyrimidine derivatives that have been studied for various biological activities, including antihypertensive and anti-ulcer effects. These studies reveal the compound's relevance in pharmaceutical research, especially in the design of drugs with improved activity and reduced toxicity (Rana et al., 2004; Rana et al., 2011).
properties
IUPAC Name |
2,4-dioxo-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-6(5-13-3-1-2-4-13)7(9(15)16)11-10(17)12-8/h1-5H2,(H,15,16)(H2,11,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAEOUOXKOGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(NC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)

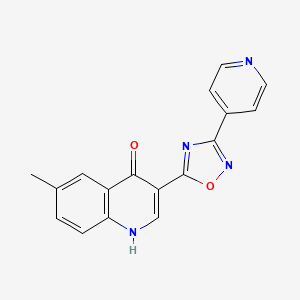
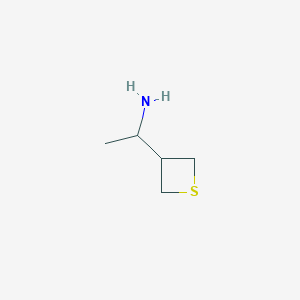

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
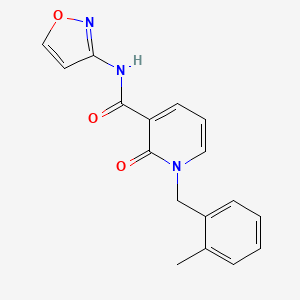
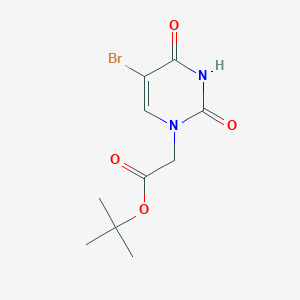
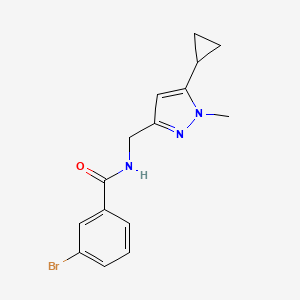
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)
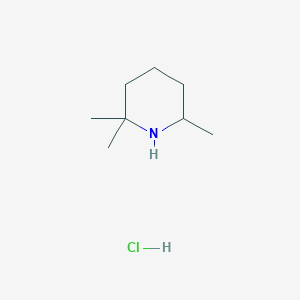
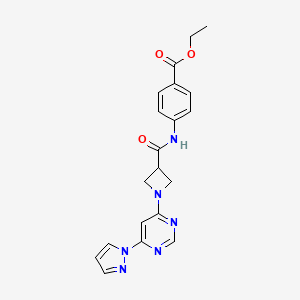
![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)